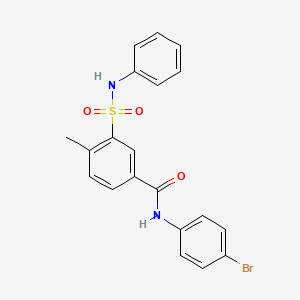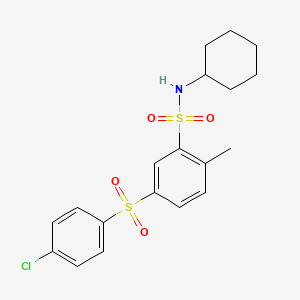![molecular formula C22H18ClN3O2 B3455343 2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B3455343.png)
2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
概要
説明
2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and an isoquinoline-1,3-dione core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline-1,3-dione core, which can be achieved through a radical cascade reaction involving acryloyl benzamides and various radical precursors such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The chlorophenyl group is introduced via electrophilic aromatic substitution, and the piperazine ring is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the isoquinoline-1,3-dione core to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and piperazine groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline-1,3-dione core is known to act as an electron-withdrawing group, which can influence the electronic properties of the molecule and its interactions with biological targets. The piperazine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-6-(4-morpholinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(4-Ethoxy-2-nitrophenyl)-benzo[de]isoquinoline-1,3-dione
- 6-Chloro-2-phenyl-benzo[de]isoquinoline-1,3-dione
Uniqueness
2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is unique due to the presence of the piperazine ring, which distinguishes it from other isoquinoline derivatives. This structural feature may confer distinct pharmacological properties and enhance its potential as a therapeutic agent. Additionally, the combination of the chlorophenyl group and the isoquinoline-1,3-dione core provides a versatile scaffold for further chemical modifications and functionalization.
特性
IUPAC Name |
2-(4-chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-14-4-6-15(7-5-14)26-21(27)17-3-1-2-16-19(25-12-10-24-11-13-25)9-8-18(20(16)17)22(26)28/h1-9,24H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDQAJNHXGKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3455261.png)
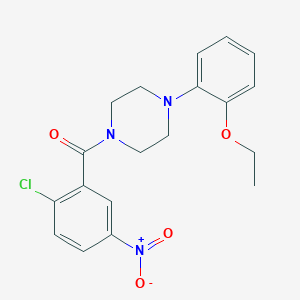
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3455280.png)
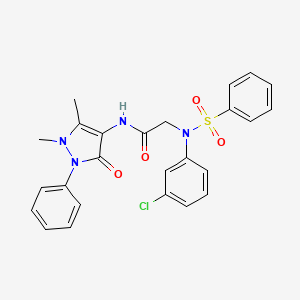
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3455286.png)
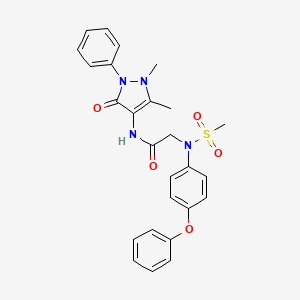
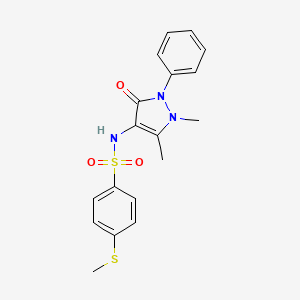
![2-[N-(benzenesulfonyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3455307.png)
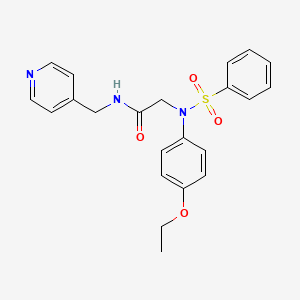
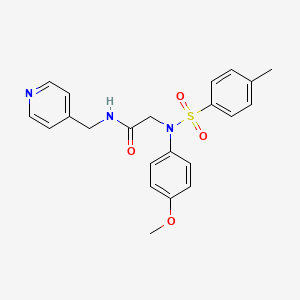
![2-[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B3455320.png)
![N-(2-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3455336.png)
